molecular formula C9H10LiNO4 B13468526 Lithium(1+)4-(dimethoxymethyl)pyridine-3-carboxylate

Lithium(1+)4-(dimethoxymethyl)pyridine-3-carboxylate

Cat. No.: B13468526
M. Wt: 203.1 g/mol
InChI Key: GABZOHCBDSDZLE-UHFFFAOYSA-M
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Description

Lithium(1+)4-(dimethoxymethyl)pyridine-3-carboxylate is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a lithium ion coordinated with a pyridine ring substituted with a dimethoxymethyl group and a carboxylate group. The presence of lithium and the specific functional groups make it a compound of interest for both synthetic and applied chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lithium(1+)4-(dimethoxymethyl)pyridine-3-carboxylate typically involves the reaction of 4-(dimethoxymethyl)pyridine-3-carboxylic acid with a lithium salt. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture and air from affecting the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems to monitor and control temperature, pressure, and reaction time ensures consistent product quality. Purification of the product may involve crystallization or chromatography techniques to remove any impurities.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carboxylate group, converting it to an alcohol or aldehyde.

    Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Lithium(1+)4-(dimethoxymethyl)pyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical transformations.

    Biology: Potential use in the development of biologically active compounds, particularly in drug discovery and development.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the production of specialty chemicals and materials, including catalysts and ligands for various industrial processes.

Mechanism of Action

The mechanism of action of Lithium(1+)4-(dimethoxymethyl)pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The lithium ion can modulate various biochemical pathways, including those involved in neurotransmission and signal transduction. The pyridine ring and its substituents can interact with enzymes and receptors, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Lithium pyridine-3-carboxylate: Similar structure but lacks the dimethoxymethyl group, leading to different chemical properties and reactivity.

    4-(Methoxymethyl)pyridine-3-carboxylate:

    Pyridine-3-carboxylate derivatives: Various derivatives with different substituents on the pyridine ring, each with unique properties and uses.

Uniqueness: Lithium(1+)4-(dimethoxymethyl)pyridine-3-carboxylate stands out due to the presence of both lithium and the dimethoxymethyl group

Properties

Molecular Formula

C9H10LiNO4

Molecular Weight

203.1 g/mol

IUPAC Name

lithium;4-(dimethoxymethyl)pyridine-3-carboxylate

InChI

InChI=1S/C9H11NO4.Li/c1-13-9(14-2)6-3-4-10-5-7(6)8(11)12;/h3-5,9H,1-2H3,(H,11,12);/q;+1/p-1

InChI Key

GABZOHCBDSDZLE-UHFFFAOYSA-M

Canonical SMILES

[Li+].COC(C1=C(C=NC=C1)C(=O)[O-])OC

Origin of Product

United States

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